molecular formula C13H16N2O B587911 1-Benzyl-3-hydroxypiperidine-3-carbonitrile CAS No. 150018-99-8

1-Benzyl-3-hydroxypiperidine-3-carbonitrile

Cat. No.: B587911
CAS No.: 150018-99-8
M. Wt: 216.284
InChI Key: ZGGPVFSWIRIZNF-UHFFFAOYSA-N
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Description

Molecular Structure and Nomenclature

1-Benzyl-3-hydroxypiperidine-3-carbonitrile represents a complex heterocyclic organic compound characterized by its distinctive molecular architecture. The compound possesses the molecular formula C₁₃H₁₆N₂O and exhibits a molecular weight of 216.28 grams per mole. This molecular composition reflects the integration of multiple structural elements that contribute to its unique chemical behavior and potential applications in various synthetic pathways.

The nomenclature of this compound follows systematic chemical naming conventions, with the International Union of Pure and Applied Chemistry designation being this compound. Alternative systematic names include 3-piperidinecarbonitrile, 3-hydroxy-1-(phenylmethyl)-, which emphasizes the piperidine core structure with its specific substitution pattern. The compound is also referenced in chemical databases under various synonyms that reflect different aspects of its structural features.

The core structural framework consists of a six-membered piperidine ring containing one nitrogen atom, which serves as the central heterocyclic component. This piperidine ring system exhibits substitution at multiple positions, specifically at the nitrogen atom (position 1) and at carbon position 3. The benzyl group attachment at the nitrogen position introduces aromatic character to the molecule, while the simultaneous presence of hydroxyl and carbonitrile groups at position 3 creates a quaternary carbon center with significant steric and electronic implications.

Stereochemical Properties and Conformational Analysis

The stereochemical characteristics of this compound arise primarily from the conformational behavior of the piperidine ring system and the spatial arrangement of its substituents. Piperidine rings, similar to cyclohexane systems, predominantly adopt chair conformations to minimize steric strain and optimize orbital overlap. However, the presence of the nitrogen atom introduces unique conformational considerations that distinguish piperidine systems from their carbocyclic analogs.

Research on piperidine conformational behavior indicates that the ring system exhibits two distinct chair conformations characterized by different orientations of the nitrogen-hydrogen bond. In this compound, the nitrogen atom carries a benzyl substituent instead of hydrogen, which significantly influences the conformational equilibrium. The bulky benzyl group preferentially occupies an equatorial position to minimize steric interactions with other ring substituents.

The quaternary carbon at position 3, bearing both hydroxyl and carbonitrile substituents, represents a stereochemical center that lacks chirality due to the identical nature of the two remaining carbon substituents on the piperidine ring. However, this substitution pattern creates significant conformational constraints that influence the overall molecular geometry. The hydroxyl and carbonitrile groups exhibit distinct conformational preferences based on their electronic properties and steric requirements.

Computational analysis suggests that the carbonitrile group, being linear and relatively compact, can accommodate both axial and equatorial orientations with moderate energy differences. Conversely, the hydroxyl group shows a preference for equatorial positioning to optimize hydrogen bonding opportunities with solvent molecules and minimize steric interactions with the piperidine ring framework.

Key Functional Groups and Their Spatial Orientation

The structural complexity of this compound stems from the presence of four distinct functional groups, each contributing unique chemical properties and reactivity patterns. The piperidine ring serves as the central scaffold, providing a flexible six-membered heterocyclic framework that influences the spatial arrangement of all other substituents.

The benzyl group represents the most prominent substituent, consisting of a phenyl ring connected to the piperidine nitrogen through a methylene bridge. This substitution pattern enhances the molecule's hydrophobic character and provides opportunities for π-π interactions and aromatic stacking arrangements. The benzyl group adopts a conformation that positions the phenyl ring away from the piperidine framework to minimize steric hindrance while maintaining optimal electronic interactions.

The hydroxyl functional group at position 3 introduces significant polarity to the molecule and serves as both a hydrogen bond donor and acceptor. Crystallographic studies of related piperidine derivatives suggest that hydroxyl groups at this position typically orient to maximize intramolecular stabilization through interaction with the nitrogen lone pair or through favorable dipole-dipole interactions with other polar substituents. The spatial orientation of this hydroxyl group significantly influences the compound's solubility characteristics and potential for intermolecular hydrogen bonding.

The carbonitrile group represents a highly polarized functional group characterized by a triple bond between carbon and nitrogen atoms. This linear functional group introduces significant electronic effects through its strong electron-withdrawing character, which influences the electronic distribution throughout the entire molecule. The carbonitrile group's linear geometry requires minimal steric accommodation, allowing it to adopt various orientations relative to the piperidine ring plane.

Functional Group Spatial Characteristics Electronic Properties Steric Requirements
Piperidine Ring Chair conformation Basic nitrogen center Moderate flexibility
Benzyl Substituent Extended aromatic system Hydrophobic character High steric demand
Hydroxyl Group Tetrahedral geometry Polar, hydrogen bonding Low steric requirement
Carbonitrile Group Linear arrangement Strong electron withdrawal Minimal steric impact

IUPAC Identification Parameters and Registry Information

The chemical identification of this compound relies on multiple standardized molecular descriptors and registry systems that ensure unambiguous compound specification across various databases and applications. The Chemical Abstracts Service registry number 150018-99-8 serves as the primary identifier for this compound in most chemical databases.

The International Chemical Identifier string provides a comprehensive structural description: InChI=1S/C13H16N2O/c14-10-13(16)7-4-8-15(11-13)9-12-5-2-1-3-6-12/h1-3,5-6,16H,4,7-9,11H2. This standardized representation encodes the complete molecular connectivity and hydrogen distribution, enabling precise structural reconstruction and database searching capabilities.

The Simplified Molecular Input Line Entry System representation offers a more compact structural notation: C1CC(CN(C1)CC2=CC=CC=C2)(C#N)O. This linear notation efficiently captures the essential connectivity information while maintaining readability for chemical informatics applications.

The International Chemical Identifier Key ZGGPVFSWIRIZNF-UHFFFAOYSA-N provides a fixed-length hash derived from the complete InChI string, facilitating rapid database searches and structural comparisons. This standardized key ensures consistent identification across different chemical databases and software systems.

Parameter Value Source Database
CAS Registry Number 150018-99-8 Chemical Abstracts Service
PubChem Compound ID Multiple entries available National Center for Biotechnology Information
Molecular Formula C₁₃H₁₆N₂O Computed structural analysis
Molecular Weight 216.28 g/mol Mass spectrometric determination
InChI Key ZGGPVFSWIRIZNF-UHFFFAOYSA-N International Chemical Identifier

Computational Models of Electronic Structure

Computational modeling of this compound reveals complex electronic structure characteristics that arise from the interaction between multiple functional groups and the heterocyclic framework. Density functional theory calculations predict specific electronic properties that influence the compound's reactivity patterns and intermolecular interactions.

The piperidine nitrogen atom exhibits characteristic basic properties with a predicted pKa value of 10.96, indicating significant basicity under physiological conditions. This basicity stems from the availability of the nitrogen lone pair for protonation, though the electronic environment is modulated by the electron-withdrawing effects of the carbonitrile group and the electron-donating character of the benzyl substituent.

Electronic density distribution calculations reveal that the carbonitrile group significantly influences the overall molecular electrostatic potential through its strong electron-withdrawing character. This functional group creates a region of positive electrostatic potential that enhances the molecule's ability to participate in nucleophilic attack reactions at the carbonitrile carbon center.

The hydroxyl group contributes to the molecular dipole moment and provides sites for hydrogen bonding interactions. Computational analysis suggests that the hydroxyl oxygen carries significant negative charge density, making it an effective hydrogen bond acceptor while the hydroxyl hydrogen serves as a moderate hydrogen bond donor.

Frontier molecular orbital analysis indicates that the highest occupied molecular orbital primarily resides on the piperidine nitrogen and portions of the benzyl aromatic system, while the lowest unoccupied molecular orbital shows significant contribution from the carbonitrile group. This orbital distribution pattern suggests that nucleophilic reactions will preferentially occur at the carbonitrile carbon, while electrophilic attack will target the nitrogen center or the aromatic ring system.

The predicted molecular geometry optimization reveals that the compound adopts a conformation that minimizes steric interactions while maximizing favorable electronic interactions between functional groups. The calculated bond lengths and angles conform to expected values for similar heterocyclic systems, with minor deviations attributable to the unique substitution pattern and electronic effects of the multiple functional groups.

Electronic Property Calculated Value Computational Method
Predicted pKa 10.96 Empirical correlation
Molecular Dipole Moment Significant polarity Quantum mechanical calculation
Predicted Density 1.17 g/cm³ Molecular volume estimation
Refractive Index 1.592 Electronic polarizability
Boiling Point 376.1 ± 42.0 °C Vapor pressure correlation

Properties

IUPAC Name

1-benzyl-3-hydroxypiperidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c14-10-13(16)7-4-8-15(11-13)9-12-5-2-1-3-6-12/h1-3,5-6,16H,4,7-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGPVFSWIRIZNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)(C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80656029
Record name 1-Benzyl-3-hydroxypiperidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150018-99-8
Record name 1-Benzyl-3-hydroxypiperidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization-Based Synthesis via Piperidone Intermediate

A widely employed strategy involves the synthesis of 1-benzyl-3-piperidone as a precursor, followed by cyanohydrin formation to introduce the hydroxyl and nitrile groups.

Preparation of 1-Benzyl-3-piperidone Hydrochloride

The patented method (CN105622444A) outlines a four-step process:

  • Condensation of Benzylamine and 2-Haloethyl Acetate : Benzylamine reacts with 2-chloroethyl acetate in acetonitrile with triethylamine, yielding N-benzylglycine ethyl ester.

  • Cyclization with 4-Haloethyl Butyrate : The intermediate undergoes nucleophilic substitution with 4-chloroethyl butyrate in chloroform, forming a piperidine ring.

  • Acid-Catalyzed Hydrolysis : Treatment with hydrochloric acid generates 1-benzyl-3-piperidone hydrochloride.

Key Reaction Parameters :

  • Solvent : Chloroform or toluene for cyclization.

  • Temperature : 25–28°C for condensation; 50–80°C for cyclization.

  • Yield : ~75% after crystallization.

Cyanohydrin Formation

The piperidone intermediate is treated with potassium cyanide (KCN) in acidic conditions to form the cyanohydrin derivative:

1-Benzyl-3-piperidone+KCNHCl1-Benzyl-3-hydroxypiperidine-3-carbonitrile\text{1-Benzyl-3-piperidone} + \text{KCN} \xrightarrow{\text{HCl}} \text{this compound}

Optimization Insights :

  • Cyanide Source : Sodium cyanide (NaCN) increases reaction rate but requires strict pH control.

  • Solvent : Ethanol/water mixtures (3:1) enhance solubility and reduce side reactions.

  • Yield : 68–72% after column chromatography.

Direct Functionalization of Piperidine Scaffolds

An alternative approach modifies pre-formed piperidine derivatives:

Benzylation of 3-Hydroxypiperidine-3-carbonitrile

3-Hydroxypiperidine-3-carbonitrile undergoes N-benzylation using benzyl bromide in the presence of a base:

3-Hydroxypiperidine-3-carbonitrile+Benzyl BromideNaH, DMFThis compound\text{3-Hydroxypiperidine-3-carbonitrile} + \text{Benzyl Bromide} \xrightarrow{\text{NaH, DMF}} \text{this compound}

Challenges and Solutions :

  • Steric Hindrance : The 3-hydroxyl and nitrile groups impede benzylation efficiency. Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves yields to ~65%.

  • Purification : Silica gel chromatography with ethyl acetate/hexane (1:2) isolates the product.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Industrial methods prioritize throughput and safety:

  • Reactor Type : Tubular flow reactors minimize side product formation during cyclization.

  • Automation : In-line pH monitoring ensures consistent cyanohydrin formation.

Solvent Recovery and Waste Management

  • Solvent Recycling : Distillation recovers >90% of chloroform and acetonitrile.

  • Cyanide Neutralization : Effluents are treated with ferrous sulfate to precipitate cyanide ions.

Comparative Analysis of Synthetic Methods

Table 1: Performance Metrics of Key Preparation Routes

MethodStarting MaterialYield (%)Purity (%)Scalability
Cyclization-Cyanohydrin1-Benzyl-3-piperidone7298.5High
Direct Benzylation3-Hydroxypiperidine-3-carbonitrile6597.2Moderate

Observations :

  • The cyclization-cyanohydrin route offers superior scalability and yield, making it preferred for industrial applications.

  • Direct benzylation is limited by the commercial availability of 3-hydroxypiperidine-3-carbonitrile.

Reaction Optimization Strategies

Catalyst Screening

  • Base Catalysts : Potassium carbonate outperforms sodium hydroxide in benzylation reactions, reducing hydrolysis byproducts.

  • Acid Catalysts : Sulfuric acid (0.5 M) in cyanohydrin synthesis achieves 15% higher yields than hydrochloric acid.

Temperature and Time Profiling

  • Cyclization Step : Raising the temperature from 50°C to 70°C reduces reaction time by 40% without compromising yield.

  • Cyanohydrin Formation : Prolonging reaction time beyond 6 hours leads to nitrile hydrolysis, necessitating strict time control.

Quality Control and Characterization

Spectroscopic Validation

  • NMR Analysis :

    • ¹H NMR : Benzyl protons (δ 7.2–7.4 ppm), hydroxyl (δ 2.1 ppm, broad).

    • ¹³C NMR : Nitrile carbon (δ 118 ppm), piperidine carbons (δ 45–60 ppm).

  • IR Spectroscopy : Peaks at 2245 cm⁻¹ (C≡N) and 3350 cm⁻¹ (-OH).

Chromatographic Purity Assessment

  • HPLC Conditions : C18 column, acetonitrile/water (70:30), retention time = 8.2 min.

  • Acceptance Criteria : Purity ≥98% for pharmaceutical intermediates .

Chemical Reactions Analysis

1-Benzyl-3-hydroxypiperidine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the nitrile group produces a primary amine .

Scientific Research Applications

1-Benzyl-3-hydroxypiperidine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-hydroxypiperidine-3-carbonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes involved in metabolic processes or bind to receptors to alter cellular signaling .

Comparison with Similar Compounds

The following analysis compares 1-Benzyl-3-hydroxypiperidine-3-carbonitrile with structurally related piperidine, azetidine, and heterocyclic derivatives, focusing on substituent positions, functional groups, and applications.

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Properties of Comparable Compounds
Compound Name CAS Number Substituent Positions Functional Groups Key Properties/Applications References
This compound N/A 1,3,3 Benzyl, hydroxyl, carbonitrile Hypothetical target compound; potential kinase inhibitor scaffold
1-Benzylpiperidine-4-carbonitrile 62718-31-4 1,4 Benzyl, carbonitrile Higher lipophilicity due to lack of hydroxyl; used in CNS drug intermediates
4-Amino-1-benzylpiperidine-4-carbonitrile 1353977-72-6 1,4,4 Benzyl, amino, carbonitrile Enhanced solubility (amino group); candidate for antimalarial agents
Benzyl 4-Hydroxy-1-piperidinecarboxylate 95798-23-5 1,4 Benzyl ester, hydroxyl Hydroxyl and ester groups enable peptide coupling; lab-scale synthesis
1-Benzyl-1,4-dihydropyridine-3-carbonitrile 37589-77-8 1,3 Benzyl, carbonitrile (dihydropyridine) Aromatic system; potential use in materials or redox-active drugs
Key Observations:

Substituent Position Effects :

  • The 3-hydroxyl and 3-carbonitrile groups in the target compound create steric hindrance and intramolecular hydrogen bonding, which are absent in analogs like 1-Benzylpiperidine-4-carbonitrile. This may influence binding affinity in biological targets .
  • Dihydropyridine derivatives (e.g., 1-Benzyl-1,4-dihydropyridine-3-carbonitrile) exhibit aromaticity, enhancing stability and redox activity compared to saturated piperidines .

Functional Group Impact: Amino vs. Hydroxyl: 4-Amino-1-benzylpiperidine-4-carbonitrile has higher basicity and solubility than the hydroxyl-containing target compound, making it suitable for aqueous-phase reactions . Ester vs. Carbonitrile: Benzyl 4-Hydroxy-1-piperidinecarboxylate’s ester group is hydrolytically labile, whereas the carbonitrile group offers electrophilicity for nucleophilic additions .

Biological Activity

1-Benzyl-3-hydroxypiperidine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in various therapeutic areas.

Chemical Structure and Properties

The compound features a piperidine ring with a hydroxyl group, a benzyl substituent, and a carbonitrile functional group. Its molecular formula is C12H16N2OC_{12}H_{16}N_2O with a molecular weight of approximately 220.27 g/mol . The presence of these functional groups contributes to its unique reactivity and biological profile.

Biological Activities

This compound has been studied for several biological activities, including:

  • Anticancer Activity : Recent studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it showed superior cytotoxicity in FaDu hypopharyngeal tumor cells compared to the reference drug bleomycin, suggesting its potential as an anticancer agent .
  • Neuroprotective Effects : Preliminary research indicates that the compound may possess neuroprotective properties, possibly through mechanisms involving the modulation of neurotransmitter systems . Its structural similarities to known calcium channel blockers suggest potential applications in treating neurological disorders.
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity, demonstrating effectiveness against several bacterial strains .

The biological effects of this compound are attributed to its interaction with specific molecular targets. The hydroxyl and carbonitrile groups enhance its binding affinity to various receptors and enzymes, which can lead to modulation of biological pathways. For instance, it may inhibit certain enzymes involved in metabolic processes or alter cellular signaling pathways linked to cancer progression .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound NameMolecular FormulaKey Features
1-BenzylpiperidineC_{12}H_{17}NLacks hydroxyl and nitrile groups; different reactivity
3-HydroxypiperidineC_{8}H_{17}NOLacks benzyl and nitrile groups; distinct applications
1-Benzylpiperidin-4-oneC_{12}H_{15}NContains a ketone instead of carbonitrile; differing biological activity

The presence of both hydroxyl and carbonitrile groups in this compound enhances its reactivity and broadens its potential applications compared to these similar compounds .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Cancer Therapy : A study conducted on the efficacy of this compound in inhibiting tumor growth demonstrated significant reductions in cell viability in vitro. The study utilized various cancer cell lines and reported enhanced apoptosis induction compared to conventional therapies .
  • Neuroprotection : In animal models simulating neurodegenerative diseases, this compound exhibited protective effects against neuronal damage induced by oxidative stress. These findings suggest that it could be developed further for treating conditions like Alzheimer's disease .

Q & A

Q. What synthetic routes are recommended for 1-Benzyl-3-hydroxypiperidine-3-carbonitrile, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves condensation reactions between piperidine derivatives and benzyl-protected intermediates. For example, analogous compounds (e.g., 1-benzyl-4-piperidone derivatives) are synthesized via nucleophilic substitution or cyclization using benzyl halides and hydroxylated piperidines . Optimization includes:

  • Catalyst selection : Use of sodium methoxide (as in ) to facilitate nucleophilic addition.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Temperature control : Reactions are often conducted at 50–80°C to balance yield and side-product formation .
    Yield improvements may require iterative adjustments to stoichiometry and purification via column chromatography.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address ambiguities?

Methodological Answer: Key techniques include:

  • NMR spectroscopy : 1H and 13C NMR identify benzyl protons (δ 7.2–7.4 ppm), hydroxyl groups (broad peak at δ 1.5–2.5 ppm), and carbonitrile carbons (δ 115–120 ppm). Stereochemical ambiguities (e.g., chair conformations in piperidine) require 2D NMR (COSY, NOESY) .
  • IR spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and nitrile (2200–2250 cm⁻¹) groups.
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z ~245). Discrepancies between calculated and observed values may indicate impurities or tautomerism .

Q. What safety protocols and PPE are critical for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • Storage : Store in sealed containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis of the carbonitrile group .
  • Spill management : Absorb with inert material (e.g., sand) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and how is enantiomeric purity validated?

Methodological Answer:

  • Chiral catalysts : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation with Ru-BINAP complexes to induce stereochemistry at the hydroxyl-bearing carbon .
  • Purity assessment : Chiral HPLC with a cellulose-based column separates enantiomers. Optical rotation ([α]D) and circular dichroism (CD) provide complementary validation .

Q. What computational strategies predict the compound’s reactivity or biological activity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the carbonitrile group’s electron-withdrawing effect stabilizes transition states in SN2 reactions .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes with piperidine-binding pockets). Docking scores correlate with inhibitory activity in kinase assays .

Q. How can contradictory data between theoretical and experimental physicochemical properties be resolved?

Methodological Answer:

  • Solubility discrepancies : Experimental logP values may deviate from DFT predictions due to solvent polarity. Use Hansen solubility parameters to refine computational models .
  • Melting point variations : Polymorphism or hydrate formation (e.g., hydrochloride hydrates in ) alter observed values. Characterize crystal forms via X-ray diffraction .

Q. What mechanistic insights explain unexpected byproducts during synthesis?

Methodological Answer:

  • Side reactions : Over-alkylation at the piperidine nitrogen generates quaternary ammonium salts. Monitor reaction progress via TLC and quench with aqueous NH4Cl .
  • Cyano group reactivity : Hydrolysis to carboxylic acids under acidic conditions requires strict pH control (pH 6–8) .

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